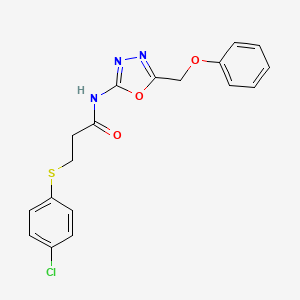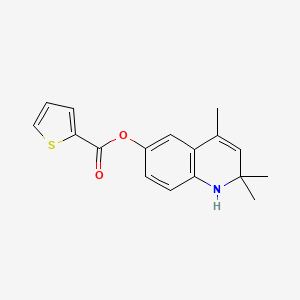
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate” is a complex organic compound. It contains a dihydroquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a thiophene group, another type of heterocyclic compound that contains a sulfur atom .
Physical And Chemical Properties Analysis
Specific physical and chemical properties for this compound are not available in the sources I found .Scientific Research Applications
Antimicrobial Activity
Several studies focus on the synthesis of novel compounds with potential antimicrobial properties. For instance, Marvadi et al. (2020) synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, derived through a series of synthetic steps, showed promising activity with minimal cytotoxicity, indicating their potential as antitubercular agents (Marvadi et al., 2020). Similarly, Patel and Patel (2010) discussed the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, which demonstrated significant antifungal and antibacterial activities, highlighting the broad potential of these molecules in combating microbial infections (Patel & Patel, 2010).
Fluorescent Properties
Compounds derived from 2,2,4-Trimethyl-1,2-dihydroquinoline, such as those studied by Smeyanov et al. (2017), exhibit interesting fluorescent properties. The synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrated cross-conjugated systems with significant fluorescence, suggesting their utility in optical materials and molecular probes (Smeyanov et al., 2017).
Reaction Mechanisms and Materials Science
Shmyreva et al. (1988) explored the reaction of dichlorocarbene with 2,2,4-trimethyl-1,2-dihydroquinolines, shedding light on the formylation and cycloaddition processes that yield complex cyclopropane derivatives. This research provides insights into the chemical reactivity and potential synthetic applications of these compounds (Shmyreva et al., 1988). Additionally, Tapparo et al. (2011) investigated the discolored flints phenomenon, revealing that molecules derived from 2,2,4-trimethyl-1,2-dihydroquinoline were responsible for the blue discoloration of prehistoric lithic artifacts. This study not only solved a mystery in cultural heritage conservation but also highlighted the unexpected interactions between synthetic materials and the environment (Tapparo et al., 2011).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its potential applications. If it has pharmaceutical applications, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating various conditions. If it has industrial applications, future research could involve optimizing its synthesis and studying its stability and reactivity under various conditions .
properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)20-16(19)15-5-4-8-21-15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZPIEFRIXWLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


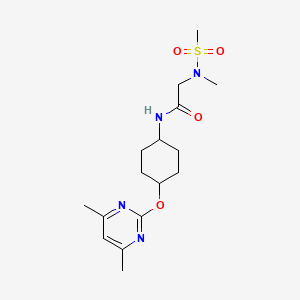
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2800616.png)
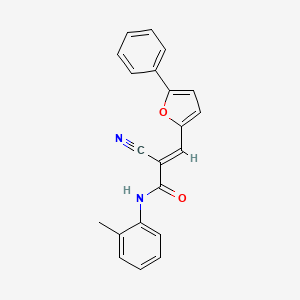

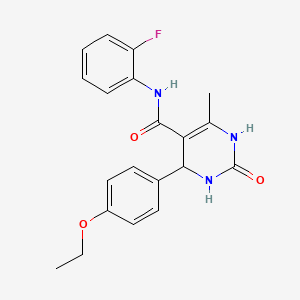
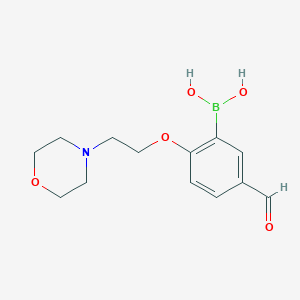


![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)
